molecular formula C29H50N3O18P2- B1263365 UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)

Cat. No. B1263365
M. Wt: 790.7 g/mol
InChI Key: ZFPNNOXCEDQJQS-SSVOXRMNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-) is a UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-D-glucosamine(1-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine.

Scientific Research Applications

Biosynthesis in Bacterial Cell Envelopes

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine plays a critical role in the biosynthesis of the lipid A disaccharide in bacterial cell envelopes, specifically in Escherichia coli. It acts as a precursor in the synthesis of more complex lipid A structures, which are integral to bacterial cell walls. The enzyme responsible for its deacetylation has been identified, highlighting its importance in bacterial envelope biosynthesis (Anderson, Robertson, Macher, & Raetz, 1988).

Development of Antibacterial Agents

This compound is being studied for its potential in the development of new antibacterial agents. Its critical role in lipid A biosynthesis in bacteria like E. coli makes it a target for disrupting bacterial cell wall synthesis, an approach that could lead to novel treatments for bacterial infections (Hernick & Fierke, 2006).

Research on Glycosylation Reactions

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine is involved in glycosylation reactions in both prokaryotic and eukaryotic cells. It serves as a substrate in the synthesis of oligosaccharides and glycoproteins, which are crucial for various biological processes and have therapeutic benefits (Gauttam, Desiderato, Radoš, Link, Seibold, & Eikmanns, 2021).

Enzymatic Studies and Inhibitor Development

The compound is also used in enzymatic studies to understand and inhibit specific bacterial enzymes. For instance, its involvement in the activities of LpxC, a metal-dependent deacetylase, has been probed to facilitate the development of potent and specific inhibitors for treating Gram-negative bacterial infections (Surivet et al., 2019).

properties

Product Name

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)

Molecular Formula

C29H50N3O18P2-

Molecular Weight

790.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-azaniumyl-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C29H51N3O18P2/c1-2-3-4-5-6-7-8-9-10-11-17(34)14-21(36)48-26-22(30)28(47-18(15-33)24(26)38)49-52(43,44)50-51(41,42)45-16-19-23(37)25(39)27(46-19)32-13-12-20(35)31-29(32)40/h12-13,17-19,22-28,33-34,37-39H,2-11,14-16,30H2,1H3,(H,41,42)(H,43,44)(H,31,35,40)/p-1/t17-,18-,19-,22-,23-,24-,25-,26-,27-,28-/m1/s1

InChI Key

ZFPNNOXCEDQJQS-SSVOXRMNSA-M

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)[NH3+])O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)[NH3+])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)
Reactant of Route 2
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)
Reactant of Route 3
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)
Reactant of Route 4
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)
Reactant of Route 5
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)
Reactant of Route 6
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)

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